molecular formula C6H13Cl2NO B2763391 (3R)-1-(2-chloroethyl)pyrrolidin-3-ol hydrochloride CAS No. 2306245-86-1

(3R)-1-(2-chloroethyl)pyrrolidin-3-ol hydrochloride

Cat. No.: B2763391
CAS No.: 2306245-86-1
M. Wt: 186.08
InChI Key: KNWSBTHIMMUGHQ-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-1-(2-chloroethyl)pyrrolidin-3-ol hydrochloride: is a chemical compound that features a pyrrolidine ring substituted with a 2-chloroethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with pyrrolidine, which is a five-membered nitrogen-containing heterocycle.

    Chlorination: The pyrrolidine ring is chlorinated to introduce the 2-chloroethyl group. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Hydroxylation: The introduction of the hydroxyl group at the 3-position can be accomplished through oxidation reactions. Common oxidizing agents include potassium permanganate or osmium tetroxide.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The compound can undergo reduction reactions, such as the reduction of the 2-chloroethyl group to an ethyl group using hydrogen gas and a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an ethyl-substituted pyrrolidine.

    Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and stereochemistry.

Biology:

  • Investigated for its potential as a building block in the synthesis of biologically active compounds.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor to pharmaceuticals.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of fine chemicals and specialty materials.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-1-(2-chloroethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

    Pyrrolidine: A parent compound with a similar structure but lacking the 2-chloroethyl and hydroxyl groups.

    Prolinol: A derivative of pyrrolidine with a hydroxyl group at the 2-position.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine.

Uniqueness:

  • The presence of both the 2-chloroethyl and hydroxyl groups in (3R)-1-(2-chloroethyl)pyrrolidin-3-ol hydrochloride provides unique reactivity and potential for diverse applications.
  • The stereochemistry of the compound (3R) also contributes to its distinct biological and chemical properties.

Properties

IUPAC Name

(3R)-1-(2-chloroethyl)pyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO.ClH/c7-2-4-8-3-1-6(9)5-8;/h6,9H,1-5H2;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWSBTHIMMUGHQ-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CCCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CCCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.